tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDAIEZTKCDPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738759 | |
| Record name | tert-Butyl [2-(3-bromophenyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339185-69-2 | |
| Record name | tert-Butyl [2-(3-bromophenyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 339185-69-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 315.19 g/mol. The compound features a tert-butyl group, a bromophenyl moiety, and a carbamate functional group, which contribute to its unique biological properties.
The primary mechanism of action involves the inhibition of specific enzymes related to neurotransmitter synthesis, particularly hydroxylases involved in catecholamine production. By acting as a competitive inhibitor , this compound can influence the levels of neurotransmitters such as dopamine and norepinephrine, which are crucial for various neurological functions and disorders.
Target Enzymes
- Hydroxylase Enzymes : Inhibition affects catecholamine synthesis pathways.
- Biochemical Pathways : Impacts neurotransmitter levels, potentially beneficial in treating conditions like Parkinson's disease and schizophrenia.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation markers in vitro.
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : Due to its role in modulating neurotransmitter levels, it may have neuroprotective properties relevant to neurodegenerative diseases.
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on mouse splenocytes exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and increased survival rates at concentrations above 100 nM, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation models. The findings revealed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines, indicating its potential utility in inflammatory disorders .
Pharmacokinetics
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound:
| Property | Value |
|---|---|
| Boiling Point | 389.6 °C |
| Solubility | Soluble in organic solvents |
| Metabolism | Primarily hepatic |
| Elimination Half-Life | Approximately 1.5 hours |
Comparison with Similar Compounds
Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives
*Inferred from analogous compounds (e.g., reports bicyclic derivatives as oils).
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate typically involves:
- Protection of the amine functionality with a tert-butoxycarbonyl (Boc) group to form the carbamate.
- Introduction of the 3-bromophenyl-2-oxoethyl side chain via acylation or related carbonyl chemistry.
This approach ensures the stability of the amine during further transformations and provides the desired carbamate structure.
Preparation of tert-Butyl Carbamate Derivatives of Bromophenyl Compounds
Although specific literature on the exact compound with 3-bromophenyl substitution is limited, closely related compounds such as tert-Butyl (4-bromophenyl)carbamate have well-documented preparation methods that can be adapted. These methods are informative for synthesizing the 3-bromo isomer.
Boc Protection of 3-Bromoaniline
-
- 3-Bromoaniline as the starting amine.
- Di-tert-butyl dicarbonate (Boc2O) as the Boc protecting agent.
- Base such as sodium hydride (NaH) or triethylamine.
- Solvents: tetrahydrofuran (THF), toluene, or dichloromethane.
- Temperature: 0°C to room temperature or reflux conditions depending on the protocol.
- Reaction time: from 0.5 hours to overnight (16-20 hours).
-
- In THF, 3-bromoaniline is treated with NaH under nitrogen atmosphere, followed by addition of di-tert-butyl dicarbonate. The mixture is refluxed overnight, then quenched with water, extracted, and purified by chromatography to yield the Boc-protected product with yields around 64-80%.
- Alternatively, 3-bromoaniline can be reacted with Boc2O in toluene at 70°C for 16 hours, followed by work-up and isolation of the carbamate in ~64% yield.
- Using triethylamine as base in THF at 0-20°C for 20 hours is also effective, followed by extraction and chromatographic purification.
These methods are directly transferable to the 3-bromo isomer, given the similar reactivity of bromoanilines.
Introduction of the 2-Oxoethyl Side Chain
The key step to obtain this compound is the attachment of the 2-oxoethyl group to the nitrogen or aromatic ring, depending on the target structure. A typical approach involves the use of α-bromo ketones or α-halo ketones as electrophiles reacting with the Boc-protected amine.
-
- Base-mediated nucleophilic substitution or acylation.
- Solvents such as tetrahydrofuran or dichloromethane.
- Temperature control (0°C to room temperature).
- Reaction time: 1-4 hours.
Example from Related Compounds:
- tert-Butyl carbamate can be deprotonated with lithium diisopropylamide (LDA) in THF at low temperature (-5 to 0°C), followed by slow addition of an α-bromo ketone derivative (e.g., 2-bromo-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone) to afford the corresponding carbamate with an oxoethyl side chain in high yield (83%).
- After reaction completion, typical work-up involves aqueous bicarbonate extraction, organic solvent washing, drying, and crystallization to isolate the product.
This approach can be adapted to 3-bromophenyl derivatives by using 3-bromophenyl α-bromo ketones or similar electrophiles.
Purification and Characterization
- Purification is commonly achieved by:
- Silica gel column chromatography using hexane/ethyl acetate mixtures.
- Crystallization from solvents such as isopropyl ether or hexane.
- Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR).
- High-Performance Liquid Chromatography (HPLC).
- Mass Spectrometry (LC-MS).
- Melting point determination.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3-Bromoaniline | Di-tert-butyl dicarbonate, NaH or triethylamine | THF, toluene, DCM | 0°C to reflux | 0.5 h to 16 h | 64-80 | Boc protection of amine |
| 2 | Boc-protected 3-bromoaniline | α-Bromo ketone, LDA (or base) | THF | -5 to 20°C | 2 h | ~83 | Introduction of 2-oxoethyl side chain |
| 3 | Crude product | Work-up: aqueous bicarbonate, brine, drying agents | Various | Ambient | - | - | Purification by chromatography/crystallization |
Research Findings and Notes
- The Boc protection step is critical for stabilizing the amine and preventing side reactions during subsequent alkylation/acylation.
- Use of strong bases like NaH or LDA facilitates formation of the nucleophilic species needed for reaction with α-bromo ketones.
- Reaction monitoring by Thin Layer Chromatography (TLC) is standard to ensure completion.
- Purification methods significantly affect the yield and purity; flash chromatography and recrystallization are effective.
- The described methods are scalable, demonstrated by multi-gram syntheses in literature.
Q & A
Q. What are the standard synthetic routes for tert-Butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate, and how can purity be optimized?
The compound is typically synthesized via carbamate protection of a primary amine. A common method involves reacting 2-(3-bromophenyl)-2-oxoethylamine with tert-butyl chloroformate in anhydrous dichloromethane or THF, using triethylamine as a base to scavenge HCl . For purity optimization:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Characterization : Confirm via /-NMR (amide proton at δ 5.8–6.2 ppm; tert-butyl group at δ 1.4 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the stability of this compound under varying storage conditions be assessed?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic Sensitivity : Monitor degradation in aqueous buffers (pH 4–9) at 25°C and 40°C using LC-MS to detect hydrolysis products (e.g., free amine or tert-butanol) .
- Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) with UV-Vis monitoring .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during synthesis?
- Oxidation Control : Use inert atmospheres (N/Ar) and antioxidants like BHT (butylated hydroxytoluene) when handling the ketone moiety .
- Dimerization Prevention : Employ low reaction temperatures (0–5°C) and dilute conditions (<0.1 M) to minimize nucleophilic attack on the carbamate .
- Catalytic Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and reduce byproducts .
Q. How can computational modeling predict the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- DFT Calculations : Use Gaussian or ORCA to model the electron density at the bromine atom (Mulliken charges) and predict oxidative addition feasibility with Pd catalysts .
- Docking Studies : Simulate interactions with Pd(PPh) to identify steric hindrance from the tert-butyl group, which may slow coupling kinetics .
Q. What analytical methods resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-Response Profiling : Use IC assays (e.g., fluorogenic substrates for proteases) with parallel cytotoxicity screening (MTT assay on HEK-293 cells) .
- Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via HR-MS/MS to distinguish parent compound effects from metabolic byproducts .
Methodological Challenges and Solutions
Q. How to address low yields in scale-up synthesis?
Q. What techniques validate stereochemical integrity in derivatives?
- Chiral HPLC : Use a Chiralpak AD-H column with heptane/isopropanol to resolve enantiomers .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to confirm absolute configuration .
Data Contradictions and Resolution
Q. Conflicting reports on solubility: polar aprotic vs. nonpolar solvents?
- Solubility Screening : Use a NepheloStar (BMG Labtech) to quantify solubility in DMSO, THF, and toluene. Data from suggests moderate solubility in THF (25 mg/mL), while indicates poor solubility in hexane (<1 mg/mL).
- Co-solvent Systems : Optimize with 10% DMSO in PEG-400 for in vitro assays .
Q. Discrepancies in reported melting points (e.g., 120–125°C vs. 135–138°C)?
- Polymorph Screening : Perform differential scanning calorimetry (DSC) and slurry experiments in ethyl acetate/water to identify stable crystalline forms .
Applications in Drug Discovery
Q. How to design SAR studies for antimalarial activity based on structural analogs?
- Fragment Replacement : Substitute the 3-bromophenyl group with 3-chloro or 3-iodo analogs to assess halogen bonding effects on Plasmodium protease inhibition .
- Prodrug Derivatization : Synthesize phosphate or ester prodrugs to enhance bioavailability in in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
